molecular formula C17H13BrClNO2S B4656378 4-bromo-N-(5-chloro-2-methylphenyl)-1-naphthalenesulfonamide

4-bromo-N-(5-chloro-2-methylphenyl)-1-naphthalenesulfonamide

Cat. No. B4656378
M. Wt: 410.7 g/mol
InChI Key: SUUDTDRHIZBDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(5-chloro-2-methylphenyl)-1-naphthalenesulfonamide, also known as BCS-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCS-1 is a sulfonamide derivative that has been found to exhibit potent inhibitory activity against a variety of enzymes and cellular processes. In

Scientific Research Applications

4-bromo-N-(5-chloro-2-methylphenyl)-1-naphthalenesulfonamide has been found to have a wide range of potential applications in scientific research. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, histone deacetylase, and proteasome. 4-bromo-N-(5-chloro-2-methylphenyl)-1-naphthalenesulfonamide has also been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-chloro-2-methylphenyl)-1-naphthalenesulfonamide is not fully understood, but it is thought to involve the inhibition of enzyme activity through binding to the active site. 4-bromo-N-(5-chloro-2-methylphenyl)-1-naphthalenesulfonamide has been found to bind to the zinc ion in the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. 4-bromo-N-(5-chloro-2-methylphenyl)-1-naphthalenesulfonamide has also been found to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-bromo-N-(5-chloro-2-methylphenyl)-1-naphthalenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to reduce inflammation in animal models. 4-bromo-N-(5-chloro-2-methylphenyl)-1-naphthalenesulfonamide has also been found to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-(5-chloro-2-methylphenyl)-1-naphthalenesulfonamide in lab experiments is its potency and specificity. 4-bromo-N-(5-chloro-2-methylphenyl)-1-naphthalenesulfonamide has been found to exhibit potent inhibitory activity against several enzymes, making it a useful tool for studying enzyme function. However, one limitation of using 4-bromo-N-(5-chloro-2-methylphenyl)-1-naphthalenesulfonamide is its potential toxicity. 4-bromo-N-(5-chloro-2-methylphenyl)-1-naphthalenesulfonamide has been found to be toxic to some cell lines at high concentrations, and care should be taken when using it in lab experiments.

Future Directions

There are several future directions for research on 4-bromo-N-(5-chloro-2-methylphenyl)-1-naphthalenesulfonamide. One area of research is the development of 4-bromo-N-(5-chloro-2-methylphenyl)-1-naphthalenesulfonamide derivatives with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of 4-bromo-N-(5-chloro-2-methylphenyl)-1-naphthalenesulfonamide, and the identification of new targets for inhibition. Additionally, 4-bromo-N-(5-chloro-2-methylphenyl)-1-naphthalenesulfonamide could be further studied for its potential applications in drug development, particularly for the treatment of cancer and inflammatory diseases.
In conclusion, 4-bromo-N-(5-chloro-2-methylphenyl)-1-naphthalenesulfonamide is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. Its potent inhibitory activity against several enzymes, anti-inflammatory and anti-cancer properties, and neuroprotective effects make it a promising candidate for drug development. However, its potential toxicity and limitations should be carefully considered when using it in lab experiments. Further research on 4-bromo-N-(5-chloro-2-methylphenyl)-1-naphthalenesulfonamide could lead to the development of new drugs for the treatment of a variety of diseases.

properties

IUPAC Name

4-bromo-N-(5-chloro-2-methylphenyl)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO2S/c1-11-6-7-12(19)10-16(11)20-23(21,22)17-9-8-15(18)13-4-2-3-5-14(13)17/h2-10,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUDTDRHIZBDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(5-chloro-2-methylphenyl)naphthalene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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